molecular formula C4H4N2OS B102586 1,3-Thiazole-2-carboxamide CAS No. 16733-85-0

1,3-Thiazole-2-carboxamide

Cat. No. B102586
CAS RN: 16733-85-0
M. Wt: 128.15 g/mol
InChI Key: QWEWLLNSJDTOKH-UHFFFAOYSA-N
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Description

1,3-Thiazole-2-carboxamide is a chemical compound that is part of the thiazole family, which are heterocyclic compounds containing both sulfur and nitrogen within a five-membered ring structure. The specific functional group of 1,3-thiazole-2-carboxamide indicates the presence of an amide group attached to the thiazole ring.

Synthesis Analysis

The synthesis of thiazole derivatives can be achieved through various methods. For instance, 2-amino-1,3,4-thiadiazoles can be synthesized via condensation of thiosemicarbazide and aldehydes followed by I2-mediated oxidative C–S bond formation, as demonstrated in one study . Another approach involves the synthesis of 2-amino-1,3-thiazole-4-carboxylic acid derivatives, which are confirmed by various spectroscopic methods and exhibit significant biological activities . Additionally, thiazole-4-carboxamide adenine dinucleotide (TAD), a powerful inhibitor of IMP dehydrogenase, can be synthesized through reactions involving adenosine 5'-monophosphate (AMP) and 2-beta-D-ribofuranosylthiazole-4-carboxamide 5'-monophosphate (TRMP) .

Molecular Structure Analysis

The molecular structure of thiazole derivatives is often confirmed using spectroscopic techniques such as NMR, IR, and mass spectrometry. For example, the synthesis of 2-amino-5-carboxamide thiazole derivatives on solid phase involves the confirmation of structure through reductive amination and dehydrative cyclization, with the physicochemical properties calculated to predict oral bioavailability . Stereochemical assignments for thiazole carboxamides can also be made based on NMR and CD spectra .

Chemical Reactions Analysis

Thiazole derivatives can participate in various chemical reactions. For instance, thiazolidine-2,4-dione carboxamide and amino acid derivatives exhibit antimicrobial and antifungal activity, indicating their potential in medical applications . The synthesis of 1,3,4-thiadiazole derivatives containing pyrazole and pyrrole nuclei demonstrates the versatility of thiazole compounds in forming new chemical entities with significant anti-inflammatory activity . Furthermore, the synthesis of a library of 1-(2-thiazolyl)-5-(trifluoromethyl)pyrazole-4-carboxamides showcases the diversity of reactions that thiazole derivatives can undergo, including the Curtius reaction to form carbamates .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are crucial for their potential applications. For example, the antimicrobial activity of thiazolidine-2,4-dione carboxamide derivatives against various bacterial and fungal strains is a direct result of their chemical structure and properties . The synthesis of 2,5-diamino-1,3-thiazole derivatives through the Hantzsch reaction scheme and their subsequent recyclization to form 2-thiohydantoins highlight the reactivity of these compounds . Additionally, the spectral characteristics of N-(1-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylamino)-2,2,2-trichloroethyl)carboxamides provide insights into the electronic structure and potential reactivity of these thiazole-based compounds .

Scientific Research Applications

Anticancer Activity

  • Dual Src/Abl Kinase Inhibitor: A derivative of 1,3-Thiazole-2-carboxamide demonstrated potent antitumor activity in preclinical assays. It was particularly effective against hematological and solid tumor cell lines (Lombardo et al., 2004).
  • Synthesis of Novel Derivatives for Anticancer Activity: New 2,5-diamino-1,3-thiazole derivatives were synthesized, showing potential as anticancer agents (Balya et al., 2008).
  • EGFR Inhibitors: Benzo[d]thiazole-2-carboxamide derivatives have been designed as potential EGFR inhibitors, showing moderate to excellent potency against various cancer cell lines (Zhang et al., 2017).

Antimicrobial Activity

Other Applications

  • TRPV1 Antagonists: Thiazole carboxamide derivatives have shown promise as TRPV1 antagonists, potentially useful for treating pain and inflammation (Xi et al., 2005).
  • Synthesis for Stem Cell Research: The compound N-benzyl-2-(pyrimidin-4′-ylamino)-thiazole-4-carboxamide (thiazovivin) has been synthesized efficiently, which is known to improve the generation of human induced pluripotent stem cells (Ries et al., 2013).

Safety And Hazards

1,3-Thiazole-2-carboxamide is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity .

Future Directions

Research on thiazole derivatives is ongoing, and a host of potential drug molecules have been customized for clinical use . The development of safer and more specific inhibitors is a key area of focus .

properties

IUPAC Name

1,3-thiazole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2OS/c5-3(7)4-6-1-2-8-4/h1-2H,(H2,5,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWEWLLNSJDTOKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30590762
Record name 1,3-Thiazole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30590762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Thiazole-2-carboxamide

CAS RN

16733-85-0
Record name 1,3-Thiazole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30590762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-thiazole-2-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
17
Citations
T Vaněk, J Farkaš, J Gut - Collection of Czechoslovak Chemical …, 1979 - cccc.uochb.cas.cz
Condensation of ethyl thioxamate (II) with bromomethyl D-ribo-1,2,3,4-tetraacetoxybutyl ketone (I) or bromomethyl 2,3,5-tri-O-benzoyl-β-D-ribofuranosyl ketone (IX) afforded ethyl 5-(D-…
Number of citations: 11 cccc.uochb.cas.cz
IV Zavarzin, NG Smirnova, VN Yarovenko… - Russian journal of …, 2004 - Springer
Heterocyclic compounds containing an amide group are used in the synthesis of biologically active substances [1, 2]. We previously developed a simple procedure for the preparation of …
Number of citations: 4 link.springer.com
T Vaněk, J Farkaš, J Gut - Nucleic Acids Research, 1978 - academic.oup.com
A synthesis of 5(3)-β-D-ribofuranosy1-1,2,4-triazole-3(5)-carboxamide (II) and 4-β-D-ribofuranosyl-1,3-thiazole-2-carboxamide (III) from 2,3,4-tri-O-benzoyl-β-D-ribofuranosyl cyanide 1 (…
Number of citations: 3 academic.oup.com
E Perspicace, L Cozzoli, EM Gargano, N Hanke… - European Journal of …, 2014 - Elsevier
17β-Hydroxysteroid dehydrogenase type 2 (17β-HSD2) is responsible for the oxidation of the highly active estradiol (E2) and testosterone (T) into the less potent estrone (E1) and Δ 4 -…
Number of citations: 22 www.sciencedirect.com
EM Gargano, E Perspicace, N Hanke, A Carotti… - European journal of …, 2014 - Elsevier
17β-HSD2 is a promising new target for the treatment of osteoporosis. In this paper, a rational strategy to overcome the metabolic liability in the 2,5-thiophene amide class of 17β-HSD2 …
Number of citations: 19 www.sciencedirect.com
A Balupuri, MH Lee, S Chae, E Jung, W Yoon… - European Journal of …, 2018 - Elsevier
Autotaxin (ATX) is a potential target for the treatment of various cancers. A new series of ATX inhibitors was rationally designed and synthesized based on our previous study. Biological …
Number of citations: 9 www.sciencedirect.com
D Catarzi, F Varano, E Vigiani, S Calenda, F Melani… - Pharmaceuticals, 2022 - mdpi.com
A new set of amino-3,5-dicyanopyridines was synthesized and biologically evaluated at the adenosine receptors (ARs). This chemical class is particularly versatile, as small structural …
Number of citations: 5 www.mdpi.com
EM Gargano - 2015 - publikationen.sulb.uni-saarland.de
17β-HSD2 is a new promising target for the treatment of osteoporosis. In the first part of this thesis, a rational approach to overcome metabolic instability of the 2,5-thiophene amide …
VN Yarovenko, AV Polushina, IV Zavarzin… - Journal of Sulfur …, 2009 - Taylor & Francis
Dihydrothiazoles and thiazoles were synthesized by the reaction of monothiooxamides containing allylamine and propargylamine fragments with halogens in ionic liquids. …
Number of citations: 11 www.tandfonline.com
SR Kopalli, TB Kang, KH Lee… - Recent Patents on Anti …, 2019 - ingentaconnect.com
Background: In the last few decades, cancer immunotherapy has been extensively researched, and novel checkpoint signaling mechanisms involving Programmed Death (PD)-1 and …
Number of citations: 19 www.ingentaconnect.com

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